molecular formula C10H5F4NO2 B13199662 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B13199662
M. Wt: 247.15 g/mol
InChI Key: NVCHZZAAYTWXIN-UHFFFAOYSA-N
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Description

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative featuring a carboxylic acid group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a fluorine atom at position 7. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C10H5F4NO2

Molecular Weight

247.15 g/mol

IUPAC Name

7-fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5F4NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17)

InChI Key

NVCHZZAAYTWXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-formed indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The target compound’s electron-withdrawing groups (-CF₃ at position 4 and -F at position 7) create a highly electron-deficient indole ring, influencing reactivity and interaction with biological targets. Key comparisons include:

a) 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 2060061-49-4)
  • Substituents : Bromine at position 7, -CF₃ at position 4, and -COOH at position 2.
  • Key Differences : Bromine’s larger atomic radius and polarizability make it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike fluorine. The bromo analog has a higher molecular weight (308.05 vs. ~247.1) and greater lipophilicity (logP ~3.5 vs. ~2.8 estimated) .
b) 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid (CAS 1379202-81-9)
  • Substituents : Hydroxy (-OH) at position 4 instead of -CF₃.
c) 7-Fluoro-1H-indole-3-carboxylic acid (CAS 858515-66-9)
  • Substituents : Carboxylic acid at position 3 instead of 2.
  • Key Differences : Positional isomerism alters electronic distribution; the 3-carboxylate may exhibit different binding affinities in biological systems .

Physicochemical Properties

Property Target Compound 7-Bromo-4-CF₃ Analog 7-Fluoro-4-OH Analog
Molecular Formula C₁₀H₅F₄NO₂ C₁₀H₅BrF₃NO₂ C₉H₆FNO₃
Molecular Weight ~247.1 308.05 195.15
logP (estimated) ~2.8 ~3.5 ~1.2
Solubility Low (due to -CF₃ and -F) Very low (Br adds lipophilicity) Moderate (polar -OH group)

Biological Activity

7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

  • Molecular Formula : C10H7F4N
  • Molecular Weight : 216.16 g/mol
  • CAS Number : 1167055-51-7

Biological Activity Overview

The biological activity of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has been explored primarily in the context of its derivatives, which exhibit promising therapeutic potentials against various diseases, including viral infections and cancer.

Antiviral Activity

Recent studies have highlighted the compound's derivatives as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Notably:

  • Inhibitory Concentration (IC50) : One derivative demonstrated an IC50 value of 0.13 μM against HIV-1 integrase, indicating strong inhibitory potential .
  • Mechanism : The indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, enhancing binding affinity and efficacy .

Antimicrobial Properties

The compound has also shown activity against bacterial pathogens:

  • Inhibition of Tryptophan Biosynthesis : Analogues of the compound have been reported to inhibit enzymes involved in tryptophan biosynthesis in Mycobacterium tuberculosis, leading to a significant reduction in bacterial load in infected models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at different positions on the indole ring significantly affect biological activity:

  • C3 Position Modifications : The introduction of long-chain substituents at the C3 position enhances integrase inhibitory activity by increasing hydrophobic interactions with the active site .
  • Halogen Substituents : The presence of halogenated groups at various positions has been correlated with improved potency and selectivity against target enzymes .

Study 1: HIV Integrase Inhibition

A series of indole derivatives were synthesized, focusing on optimizing the C2 and C3 positions. The study found that:

  • Compounds with a trifluoromethyl group at the C4 position exhibited enhanced binding and inhibitory effects compared to non-fluorinated analogs.
CompoundIC50 (μM)Modifications
30.13C2 carboxyl group chelation
20a0.25Long-chain at C3 position

Study 2: Antimicrobial Efficacy

Research into analogs targeting M. tuberculosis showed promising results:

  • Compounds demonstrated sub-micromolar activities with low cytotoxicity, suggesting a favorable therapeutic index.
CompoundMinimum Inhibitory Concentration (MIC)Target
6-FABA<0.625 μMTryptophan biosynthesis enzymes

Q & A

Q. What are the established synthetic routes for 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid?

The synthesis typically involves multi-step processes, including cyclization, fluorination, and carboxylation. For example:

  • Cyclization : Start with substituted indole precursors, such as 4-trifluoromethylindole derivatives, and introduce fluorine via electrophilic substitution (e.g., using Selectfluor™ or DAST) .
  • Carboxylation : Use metal-catalyzed carbonylation (e.g., Pd/C or CuI) to introduce the carboxylic acid group at the 2-position .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high-purity isolation .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR to confirm substituent positions and purity. Fluorine chemical shifts (~-60 to -80 ppm for CF₃ groups) help distinguish substituents .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with high-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Q. How do fluorine and trifluoromethyl groups influence the compound’s reactivity?

  • Electron-Withdrawing Effects : The CF₃ group deactivates the indole ring, reducing electrophilic substitution reactivity at adjacent positions. Fluorine enhances acidity of the carboxylic acid group (pKa ~2.5–3.5) .
  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) .

Advanced Research Questions

Q. How can competing substituent effects during cyclization be mitigated to optimize synthesis yield?

  • Temperature Control : Lower reaction temperatures (0–25°C) reduce side reactions during fluorination .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos systems for regioselective carboxylation .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies resolve discrepancies in NMR data for this compound?

  • Decoupling Experiments : ¹H-¹⁹F HOESY NMR clarifies spatial proximity of fluorine atoms to protons .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-(trifluoromethyl)-1H-indole-2-carboxylic acid) .

Q. How do computational methods predict the compound’s behavior in catalytic processes?

  • DFT Calculations : Model reaction pathways (e.g., Fukui indices for electrophilic attack sites) using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes inhibited by indole derivatives) .

Q. What are the stability considerations for long-term storage?

  • Storage Conditions : Keep under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation and hydrolysis of the carboxylic acid group .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point?

  • Calibration : Ensure DSC/TGA instruments are calibrated with standard references (e.g., indium) .
  • Sample Purity : Reproduce results using independently synthesized batches (>99% purity by HPLC) .
  • Literature Survey : Compare with structurally analogous compounds (e.g., 5-fluoroindole-2-carboxylic acid derivatives) .

Q. Why do catalytic carboxylation yields vary across studies?

  • Ligand Effects : Screen bidentate ligands (e.g., 1,10-phenanthroline) to improve Pd catalyst efficiency .
  • Substrate Preactivation : Pre-functionalize the indole core with directing groups (e.g., boronates) for regioselective carboxylation .

Methodological Guidelines

  • Synthesis Optimization : Prioritize stepwise functionalization (fluorine first, then CF₃) to avoid steric clashes .
  • Analytical Validation : Combine orthogonal techniques (NMR, HRMS, XRD) for robust structural confirmation .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to minimize batch-to-batch variability .

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